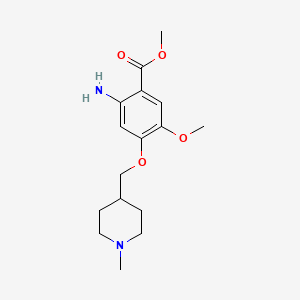

![molecular formula C10H13F3Si B1600408 Silane, trimethyl[4-(trifluoromethyl)phenyl]- CAS No. 312-75-4](/img/structure/B1600408.png)

Silane, trimethyl[4-(trifluoromethyl)phenyl]-

Overview

Description

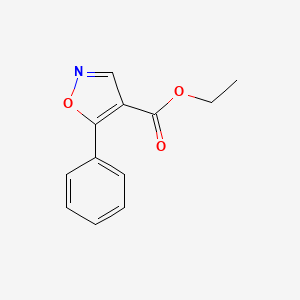

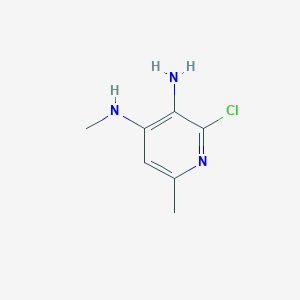

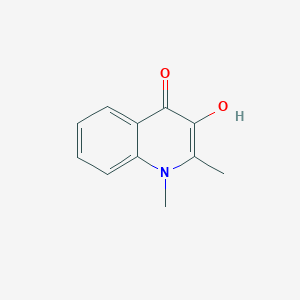

Trimethyl[4-(trifluoromethyl)phenyl]silane is an organosilicon compound with the formula C₁₀H₁₃F₃Si . It is a colorless liquid and is used in organic chemistry for the introduction of the trifluoromethyl group .

Synthesis Analysis

The compound was first prepared in 1984 by Ingo Ruppert and further developed as a reagent by G. K. Surya Prakash . The reagent is prepared from trimethylsilyl chloride and bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor .Molecular Structure Analysis

The molecular weight of Trimethyl[4-(trifluoromethyl)phenyl]silane is 218.29 . The InChI code for this compound is 1S/C10H13F3Si/c1-14(2,3)9-6-4-8(5-7-9)10(11,12)13/h4-7H,1-3H3 .Chemical Reactions Analysis

In the presence of an anionic initiator (M + X −), the reagent reacts with aldehydes and ketones to give a trimethylsilyl ether, the net product of insertion of the carbonyl into the Si-CF₃ bond . Hydrolysis gives trifluoromethyl methanols . The reagent also converts esters to trifluoromethyl ketones .Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.291 g/mol . It is a colorless liquid with a density of 0.9626 g/cm³ at 20 °C . The boiling point is 54 to 55 °C .Scientific Research Applications

Surface Modification and Hydrophobic Coating

Trimethyl[4-(trifluoromethyl)phenyl]silane: is extensively used in materials chemistry for surface modification. The presence of the triethoxy group allows it to act as a coupling agent, introducing the trifluoromethylphenyl group onto various substrates like glass, metals, or polymers. This functionalization imparts hydrophobicity and enhances the chemical resistance of surfaces .

Synthesis of Silicon-Containing Organic Compounds

Researchers utilize this compound in the preparation of silane-based organic molecules. These intermediates are crucial in developing advanced materials with potential applications in electronics and nanotechnology .

Sol-Gel Processes

The reactivity of trimethyl[4-(trifluoromethyl)phenyl]silane is explored in sol-gel processes, pivotal for creating novel ceramic and hybrid materials with specific mechanical and thermal properties .

Palladium-Catalyzed Cross-Coupling Reactions

As a silicon-based nucleophile, it shows reactivity in palladium-catalyzed cross-coupling reactions, which are fundamental in creating complex organic compounds .

Trifluoromethylation of Amines and Ethers

This compound can be used as a trifluoromethylating agent, converting N-(tert-butylsulfinyl)-imines to trifluoromethylated amines and trans-enones to trans-α-trifluoromethyl silyl ethers .

Organic Synthesis

In organic synthesis, it reacts with aldehydes and ketones to give a trimethylsilyl ether, the net product of insertion of the carbonyl into the Si-CF3 bond. Hydrolysis of this product yields trifluoromethyl methanols. It also converts esters to trifluoromethyl ketones, expanding its utility in synthesizing various organic molecules .

Mechanism of Action

Target of Action

Trimethyl[4-(trifluoromethyl)phenyl]silane, also known as (Trifluoromethyl)trimethylsilane, primarily targets electrophilic substrates . It is employed as a valuable reagent for trifluoromethylation of these substrates .

Mode of Action

The compound acts through a nucleophilic addition of the trifluoromethyl group to aldehydes and ketones . In the presence of a metal salt (M + X −), the reagent reacts with aldehydes and ketones to give a trimethylsilyl ether . This is the net product of insertion of the carbonyl into the Si-CF3 bond .

Biochemical Pathways

The compound affects the biochemical pathways involving aldehydes and ketones. It generates trifluoromethide with catalytic amounts of F- (TBAF or CsF) and reacts with carbonyl compounds to produce trifluoromethylated alcohols .

Pharmacokinetics

Its solubility in alcohol, thf, ether, dichloromethane, aromatic and aliphatic hydrocarbons suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the production of trifluoromethylated alcohols . The reagent also converts esters to trifluoromethyl ketones .

Action Environment

The compound is sensitive to moisture and is volatile . It should be stored at 2-8°C . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

properties

IUPAC Name |

trimethyl-[4-(trifluoromethyl)phenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3Si/c1-14(2,3)9-6-4-8(5-7-9)10(11,12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFGJDFUBXVNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450919 | |

| Record name | Silane, trimethyl[4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, trimethyl[4-(trifluoromethyl)phenyl]- | |

CAS RN |

312-75-4 | |

| Record name | Silane, trimethyl[4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

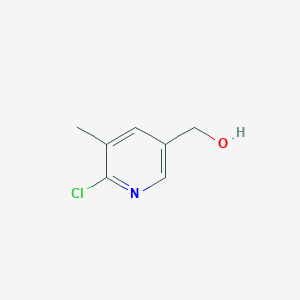

![(3S,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600332.png)